Lipophilicity Modulation: logP Difference Between 2‑Fluoro and 4‑Fluoro Analogs Influences Pharmacokinetic Profile
The predicted logP of 3‑cyclopropyl‑2‑(2‑fluorophenyl)‑3‑oxopropanenitrile is 2.41, whereas the 4‑fluoro analog exhibits a higher logP of 2.66 . This 0.25‑unit decrease in logP for the target compound indicates lower lipophilicity, which can translate to improved aqueous solubility and reduced non‑specific binding.
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | 2.41 (Leyan) |
| Comparator Or Baseline | 3‑Cyclopropyl‑2‑(4‑fluorophenyl)‑3‑oxopropanenitrile, logP 2.66 (Fluorochem) |
| Quantified Difference | ‑0.25 logP units |
| Conditions | Predicted using computational algorithms on supplier datasheets |
Why This Matters
Lower logP can improve drug‑like properties, making this isomer preferable for formulations requiring better aqueous solubility.
